

# Davalintide: A Technical Guide to its Sequence, Structure, and Biological Activity

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## Compound of Interest

Compound Name: *Davalintide*

Cat. No.: *B10819330*

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## Abstract

**Davalintide** (also known as AC2307) is a second-generation synthetic peptide analogue of the human hormone amylin. Engineered as a chimera of rat amylin and salmon calcitonin,

**Davalintide** exhibits enhanced pharmacological properties, including a prolonged duration of action in reducing food intake and body weight compared to native amylin.[1][2] This technical guide provides a comprehensive overview of **Davalintide**'s molecular structure, its interaction with amylin, calcitonin, and CGRP receptors, and the downstream signaling pathways it modulates. The document includes a summary of its biological activity, detailed experimental methodologies, and visual representations of its mechanism of action.

## Molecular Structure and Sequence

**Davalintide** is a 32-amino acid peptide with a molecular formula of  $C_{152}H_{248}N_{50}O_{49}S_2$  and a molecular weight of approximately 3624.04 g/mol.[3] Its structure is characterized by a disulfide bridge between the cysteine residues at positions 2 and 7 and a C-terminal amidation, both of which are crucial for its biological activity.[4]

**Amino Acid Sequence:** The primary amino acid sequence of **Davalintide** is as follows[3]: Lys-Cys-Asn-Thr-Ala-Thr-Cys-Val-Leu-Gly-Arg-Leu-Ser-Gln-Glu-Leu-His-Arg-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH<sub>2</sub>

A disulfide bridge is formed between Cys<sup>2</sup> and Cys<sup>7</sup>.

## Quantitative Biological Data

**Davalintide**'s biological activity is characterized by its binding affinity to various receptors and its potency in eliciting physiological responses. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinity

| Receptor Target                                 | Ligand      | Binding Affinity (K <sub>i</sub> or IC <sub>50</sub> ) | Species/Tissue Source | Reference |
|---|-------------|--|-----------------------|-----------|
| Amylin Receptor                                 | Davalintide | High Affinity<br>(Specific values not reported)        | Rat Nucleus Accumbens |           |
| Calcitonin Receptor (CTR)                       | Davalintide | ~100-fold greater affinity than rat amylin             | Rat                   |           |
| Calcitonin Gene-Related Peptide (CGRP) Receptor | Davalintide | ~10-fold greater affinity than rat amylin              | Human                 |           |

Table 2: In Vitro and In Vivo Potency

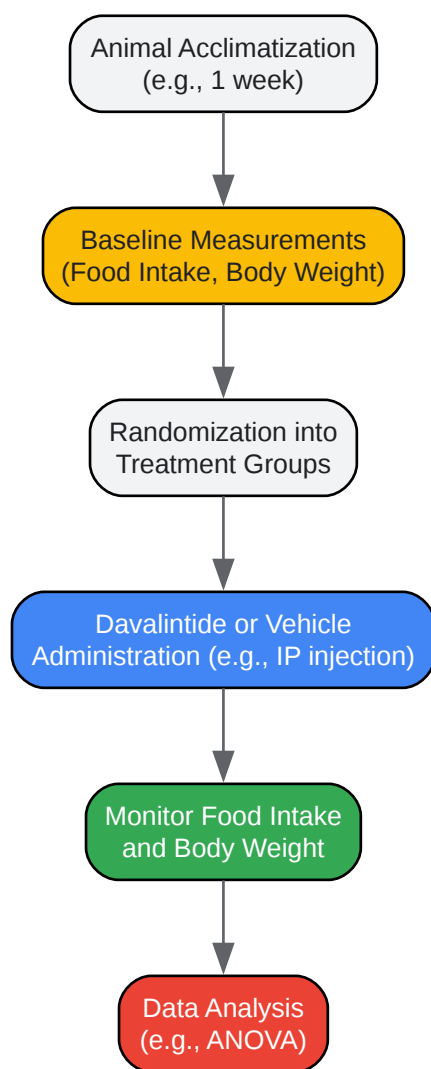
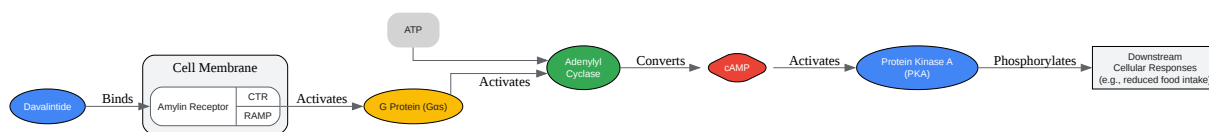
| Assay                                      | Parameter        | Davalintide   | Native Amylin                     | Species            | Reference |
|--|------------------|---|-----------------------------------|--------------------|-----------|
| cAMP Production                            | EC <sub>50</sub> | Comparable potency to amylin (Specific values not reported) | Comparable potency to Davalintide | Rat (RINm5F cells) |           |
| Food Intake Reduction (IP injection)       | ED <sub>50</sub> | 5.0 µg/kg   | 11.3 µg/kg                        | Rat                |           |
| Gastric Emptying Inhibition (SC injection) | ED <sub>50</sub> | 2.3 µg/kg   | 4.1 µg/kg                         | Rat                |           |
| Duration of Food Intake Suppression        | -                | Up to 23 hours  | Approximately 6 hours             | Rat                |           |

## Mechanism of Action and Signaling Pathways

**Davalintide** exerts its effects by acting as an agonist at amylin receptors, which are heterodimeric G protein-coupled receptors (GPCRs). These receptors consist of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP). The specific RAMP subtype (RAMP1, 2, or 3) determines the receptor's affinity for amylin and other related peptides.

Upon binding of **Davalintide** to the amylin receptor, a conformational change is induced, leading to the activation of the associated G protein, primarily G<sub>αs</sub>. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the physiological effects of **Davalintide**, such as reduced food intake and slowed gastric emptying. The prolonged action of **Davalintide** is attributed to its slow dissociation from the amylin receptor.

Below is a DOT script representation of the **Davalintide** signaling pathway.



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